molecular formula C12H9BrO3 B12978226 Methyl 6-bromo-1-hydroxy-2-naphthoate

Methyl 6-bromo-1-hydroxy-2-naphthoate

Cat. No.: B12978226
M. Wt: 281.10 g/mol
InChI Key: FFFLAVZSEXMRMN-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-hydroxy-2-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-2-naphthoate.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed after oxidation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products like methyl 1-hydroxy-2-naphthoate, methyl 6-amino-1-hydroxy-2-naphthoate, or methyl 6-thio-1-hydroxy-2-naphthoate.

    Oxidation Reactions: Methyl 6-bromo-2-naphthoate.

    Reduction Reactions: Methyl 1-hydroxy-2-naphthoate or other reduced derivatives.

Scientific Research Applications

Methyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-naphthoate: Lacks the hydroxyl group, making it less reactive in certain substitution and oxidation reactions.

    Methyl 1-hydroxy-2-naphthoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 6-amino-1-hydroxy-2-naphthoate: Contains an amino group instead of a bromine atom, altering its chemical and biological properties.

Uniqueness

Methyl 6-bromo-1-hydroxy-2-naphthoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 6-bromo-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9BrO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h2-6,14H,1H3

InChI Key

FFFLAVZSEXMRMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O

Origin of Product

United States

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